molecular formula C16H22BNO2 B14061004 1,2-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole

1,2-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole

Cat. No.: B14061004
M. Wt: 271.2 g/mol
InChI Key: MHBWHKPKAXOKTQ-UHFFFAOYSA-N
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Description

1,2-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole is a complex organic compound that features both indole and boronate ester functionalities. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

The synthesis of 1,2-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole typically involves the reaction of 1,2-dimethylindole with a boronic acid derivative under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of 1,2-dimethylindole with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst and a base . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1,2-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the boronate ester to other functional groups.

    Substitution: The boronate ester group can participate in substitution reactions, often facilitated by transition metal catalysts.

    Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common reagents and conditions used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). Major products formed from these reactions depend on the specific reactants and conditions used but often include various substituted indole derivatives .

Scientific Research Applications

1,2-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1,2-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole exerts its effects is primarily through its reactivity in chemical reactions. The boronate ester group is highly reactive and can form stable complexes with various transition metals, facilitating cross-coupling reactions. These reactions often involve the formation of carbon-carbon bonds, which are crucial in the synthesis of complex organic molecules .

Comparison with Similar Compounds

Properties

Molecular Formula

C16H22BNO2

Molecular Weight

271.2 g/mol

IUPAC Name

1,2-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole

InChI

InChI=1S/C16H22BNO2/c1-11-14(12-9-7-8-10-13(12)18(11)6)17-19-15(2,3)16(4,5)20-17/h7-10H,1-6H3

InChI Key

MHBWHKPKAXOKTQ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N(C3=CC=CC=C23)C)C

Origin of Product

United States

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